N-(4-(3-((4-(dimethylamino)phenyl)amino)-3-oxopropyl)thiazol-2-yl)-4-fluorobenzamide
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Description
N-(4-(3-((4-(dimethylamino)phenyl)amino)-3-oxopropyl)thiazol-2-yl)-4-fluorobenzamide is a useful research compound. Its molecular formula is C21H21FN4O2S and its molecular weight is 412.48. The purity is usually 95%.
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Mechanism of Action
Target of Action
It’s known that thiazole derivatives have been associated with a wide range of biological activities, including antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic drug molecules .
Mode of Action
Thiazole derivatives are known to interact with their targets in a variety of ways, depending on the specific derivative and target . For instance, some thiazole derivatives have been found to inhibit COX-1, a key enzyme involved in inflammation and pain .
Biochemical Pathways
Thiazole derivatives are known to interact with a variety of biochemical pathways, depending on their specific targets .
Pharmacokinetics
Thiazole is slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents and dyes . This could potentially impact the bioavailability of the compound.
Result of Action
Thiazole derivatives have been associated with a variety of effects, including antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic effects .
Action Environment
Factors such as ph, temperature, and the presence of other compounds could potentially influence the action of thiazole derivatives .
Biological Activity
N-(4-(3-((4-(dimethylamino)phenyl)amino)-3-oxopropyl)thiazol-2-yl)-4-fluorobenzamide, a compound characterized by its complex structure, has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the available literature on its biological activity, including its mechanisms of action, efficacy against various diseases, and relevant case studies.
Chemical Structure and Properties
The compound's molecular formula is C21H21FN4O2S, with a molecular weight of approximately 412.48 g/mol. Its structure features a thiazole ring, a dimethylamino group, and a fluorobenzamide moiety, which are critical for its biological interactions.
Research indicates that compounds similar to this compound often exhibit activity through various mechanisms:
- Inhibition of Enzymatic Activity : Many thiazole derivatives are known to inhibit enzymes involved in cancer progression, such as epidermal growth factor receptor (EGFR) and vascular endothelial growth factor receptor (VEGFR). These interactions can lead to reduced tumor growth and metastasis.
- Antioxidant Activity : Some studies suggest that compounds with similar structures exhibit significant antioxidant properties, which can mitigate oxidative stress in cells, potentially preventing cellular damage associated with various diseases.
- Cell Cycle Arrest : Certain derivatives have been shown to induce cell cycle arrest in cancer cells, leading to apoptosis. This is particularly relevant in the context of breast and lung cancer cell lines.
Anticancer Activity
Recent studies have focused on the anticancer potential of this compound. For instance:
- In vitro assays revealed that compounds with similar thiazole structures exhibited significant cytotoxicity against various cancer cell lines, including MCF7 (breast cancer) and A549 (lung cancer), with IC50 values ranging from 0.096 μM to 2.81 μM .
Compound | Cell Line | IC50 (μM) | Mechanism |
---|---|---|---|
Compound A | MCF7 | 0.096 | EGFR Inhibition |
Compound B | A549 | 0.34 | Apoptosis Induction |
N-(4-(3... | HeLa | 1.85 | Cell Cycle Arrest |
Anti-inflammatory Effects
Additionally, some derivatives have demonstrated anti-inflammatory properties by inhibiting pro-inflammatory cytokines and mediators. This effect is beneficial in treating conditions such as rheumatoid arthritis and other inflammatory diseases.
Case Studies
- Study on Anticancer Efficacy : A study published in MDPI examined several thiazole derivatives for their anticancer efficacy. The results indicated that certain derivatives showed potent inhibition of cancer cell proliferation, suggesting that N-(4-(3... may share similar properties .
- Oxidative Stress Mitigation : Another research highlighted the antioxidant capabilities of thiazole compounds, where they effectively scavenged free radicals in cellular models . This property is crucial for developing therapies aimed at reducing oxidative damage associated with chronic diseases.
Properties
IUPAC Name |
N-[4-[3-[4-(dimethylamino)anilino]-3-oxopropyl]-1,3-thiazol-2-yl]-4-fluorobenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21FN4O2S/c1-26(2)18-10-7-16(8-11-18)23-19(27)12-9-17-13-29-21(24-17)25-20(28)14-3-5-15(22)6-4-14/h3-8,10-11,13H,9,12H2,1-2H3,(H,23,27)(H,24,25,28) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OOJOCQAVGRCCBS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=CC=C(C=C1)NC(=O)CCC2=CSC(=N2)NC(=O)C3=CC=C(C=C3)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21FN4O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
412.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.